4-Cyanooxane-3-sulfonamide
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Overview
Description
4-Cyanooxane-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an oxane ring with a cyano substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanooxane-3-sulfonamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Sulfonamide Formation: The sulfonamide group is introduced through the reaction of the oxane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyanooxane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Primary amines.
Substitution: Substituted oxane derivatives.
Scientific Research Applications
4-Cyanooxane-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Cyanooxane-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes such as dihydropteroate synthetase.
Pathways: The compound can interfere with folic acid synthesis pathways, which are crucial for DNA replication and cell division.
Comparison with Similar Compounds
4-Cyanooxane-3-sulfonamide can be compared with other sulfonamide derivatives:
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur(VI) compounds with applications in drug design and materials science.
Uniqueness
This compound is unique due to its specific structural features, such as the oxane ring and cyano group, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-cyanooxane-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c7-3-5-1-2-11-4-6(5)12(8,9)10/h5-6H,1-2,4H2,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRSPZYXLVXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C#N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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